molecular formula C22H39NO4 B593129 Prostaglandin F2alpha dimethyl amide CAS No. 68192-15-4

Prostaglandin F2alpha dimethyl amide

Cat. No.: B593129
CAS No.: 68192-15-4
M. Wt: 381.557
InChI Key: QGAWKBHDDFBNMX-HRUISTIBSA-N
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Description

Prostaglandin F2alpha dimethyl amide is a synthetic derivative of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have hormone-like effects and play crucial roles in various physiological processes, including inflammation, blood flow, and the induction of labor

Mechanism of Action

Target of Action

The primary target of this compound, also known as Prostaglandin F2alpha dimethyl amide, is the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including female reproductive function such as luteolysis and parturition .

Mode of Action

This compound interacts with its target, the FP receptor, through receptor-mediated stimulation. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Biochemical Pathways

The compound exerts its effects via activation of calcium and PKC signaling . It regulates the phosphorylation of both DRP1 and its mitochondrial receptor, MFF, in large luteal cells leading to fission of the mitochondria . Furthermore, it elicits increased intracellular reactive oxygen species and promotes receptor-mediated activation of PINK–Parkin mitophagy .

Pharmacokinetics

They are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of mitochondrial fission in large luteal cells . This leads to changes in mitochondrial dynamics and promotes mitophagy . Additionally, it induces cardiac myocyte hypertrophy and cardiac growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is released in response to an increase in oxytocin levels in the uterus . Furthermore, its effects can be modulated at multiple levels such as COX, PG synthases, and downstream receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F2alpha dimethyl amide typically involves the modification of prostaglandin F2alpha. One common method includes the use of a Baeyer-Villiger monooxygenase-catalyzed stereoselective oxidation followed by a ketoreductase-catalyzed diastereoselective reduction . These reactions are carried out under mild conditions to ensure high stereoselectivity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemoenzymatic methods. The process is optimized for efficiency and cost-effectiveness, often employing biocatalysis to achieve the desired stereochemistry and yield .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2alpha dimethyl amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize related analogs.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often utilizes halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, which can have different biological activities and applications .

Scientific Research Applications

Prostaglandin F2alpha dimethyl amide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Prostaglandin F2alpha dimethyl amide is unique due to its specific receptor binding and the resulting physiological effects. Its synthetic modifications also allow for enhanced stability and targeted applications in research and medicine .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAWKBHDDFBNMX-HRUISTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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